Product packaging for 3-Methyl-6-nitro-2H-isoquinolin-1-one(Cat. No.:CAS No. 1965308-81-9)

3-Methyl-6-nitro-2H-isoquinolin-1-one

Cat. No.: B1433284
CAS No.: 1965308-81-9
M. Wt: 204.18 g/mol
InChI Key: JFUCNOQBVVYZNT-UHFFFAOYSA-N
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Description

Chemical Classification and Nomenclature

This compound belongs to the heterocyclic aromatic organic compounds classification, specifically within the isoquinolinone subfamily. The compound's systematic International Union of Pure and Applied Chemistry name reflects its structural features: the "3-methyl" designation indicates a methyl substituent at the third carbon position, while "6-nitro" specifies the nitro group attachment at the sixth carbon of the isoquinolin-1-one core structure. The molecular formula C₁₀H₈N₂O₃ indicates the presence of ten carbon atoms, eight hydrogen atoms, two nitrogen atoms, and three oxygen atoms, resulting in a molecular weight of 204.18 grams per mole. This compound is catalogued under Chemical Abstracts Service number 1965308-81-9, providing a unique identifier for chemical databases and regulatory purposes.

The structural framework consists of a benzene ring fused to a pyridinone ring, creating the characteristic isoquinolinone skeleton that forms the basis for numerous biologically active compounds. The systematic nomenclature follows established conventions for heterocyclic compounds, where the numbering system begins with the nitrogen atom in the pyridinone ring designated as position 1, and the carbonyl carbon as position 1 in the oxidized form. Alternative nomenclature includes "1(2H)-Isoquinolinone, 3-methyl-6-nitro-" which emphasizes the tautomeric form where the hydrogen is associated with the nitrogen at position 2. The International Chemical Identifier InChI key JFUCNOQBVVYZNT-UHFFFAOYSA-N provides a standardized string representation for computational chemistry applications.

Property Value Source
Molecular Formula C₁₀H₈N₂O₃
Molecular Weight 204.18 g/mol
Chemical Abstracts Service Number 1965308-81-9
International Union of Pure and Applied Chemistry Name This compound
InChI Key JFUCNOQBVVYZNT-UHFFFAOYSA-N
MDL Number MFCD26954764

Historical Context in Isoquinoline Chemistry

The historical development of isoquinoline chemistry traces back to 1885 when Hoogewerf and van Dorp first isolated isoquinoline from coal tar through fractional crystallization of the acid sulfate. This pioneering work established the foundation for subsequent research into isoquinoline derivatives and their synthetic applications. The discovery of isoquinoline represented a significant milestone in heterocyclic chemistry, as it provided researchers with a new structural framework for exploring nitrogen-containing aromatic systems. Following this initial isolation, Weissgerber developed improved extraction methods in 1914, utilizing selective extraction techniques that exploited the basic properties of isoquinoline relative to quinoline.

The early 19th century witnessed the isolation of the first bioactive isoquinoline alkaloid, morphine, from the opium plant, which marked the beginning of intensive research into this compound class. This discovery demonstrated the biological significance of isoquinoline-based structures and sparked systematic investigations into their pharmacological properties. The structural characterization of morphine and related alkaloids revealed the isoquinoline core as a privileged scaffold in natural product chemistry, leading to extensive studies of plant-derived isoquinoline alkaloids. The recognition of isoquinoline alkaloids as important natural products stimulated synthetic efforts to prepare various derivatives, including nitro-substituted variants that could serve as synthetic intermediates.

The development of synthetic methodologies for isoquinoline derivatives gained momentum throughout the 20th century, with researchers developing various approaches including the Pomeranz-Fritsch reaction and other cyclization strategies. These synthetic advances enabled the preparation of specifically substituted isoquinolines, including compounds bearing both methyl and nitro substituents like this compound. The historical progression from natural product isolation to synthetic methodology development established isoquinoline chemistry as a mature field within organic chemistry, providing the theoretical and practical foundation for contemporary research into functionalized isoquinoline derivatives.

Significance in Heterocyclic Research

Heterocyclic compounds represent an exceptionally important class of organic substances, with at least 60% of commercial pharmaceuticals containing heterocyclic structures. Within this context, isoquinoline derivatives occupy a prominent position due to their structural diversity and biological activities. The significance of this compound in heterocyclic research stems from its potential as a building block for more complex molecular architectures and its role in understanding structure-activity relationships within the isoquinoline family. Research into isoquinoline derivatives has revealed their importance in developing synthetic methodologies for functionalized heterocycles, with particular emphasis on introducing substituents at specific positions to modulate biological activity.

Contemporary heterocyclic research emphasizes the development of novel ring systems and functionalization strategies, areas where isoquinoline derivatives like this compound contribute valuable insights. The presence of both electron-donating methyl and electron-withdrawing nitro groups creates opportunities for studying electronic effects on reactivity and biological activity. These substitution patterns allow researchers to investigate how different functional groups influence the compound's chemical behavior and potential applications in medicinal chemistry. The nitro group serves as a versatile functional handle that can undergo reduction to amino groups, enabling further structural modifications and derivatization reactions.

The compound's significance extends to its role in exploring bioisosterism and structure-activity relationships within drug design applications. Isoquinoline-based small molecules represent challenging molecular targets in synthetic chemistry due to their structural complexity and therapeutic importance, making compounds like this compound valuable tools for investigating synthetic approaches and biological activities. The systematic study of substituted isoquinolines contributes to the broader understanding of heterocyclic chemistry principles and enables the development of more efficient synthetic strategies for accessing diverse molecular architectures.

Position within the Isoquinolinone Family

This compound occupies a specific niche within the broader isoquinolinone family, which encompasses thousands of natural and synthetic compounds derived from the isoquinoline structural framework. The isoquinolinone subfamily represents one of the most significant groups among alkaloids, with approximately 2500 known isoquinoline alkaloids documented in contemporary literature. Within this extensive family, the compound represents a synthetic variant that combines structural features commonly found in bioactive natural products with synthetic modifications designed to enhance specific properties or enable particular chemical transformations.

The positioning of this compound within the isoquinolinone family is defined by its substitution pattern, which differentiates it from other family members through the specific placement of methyl and nitro groups. The 3-methyl substitution aligns with patterns observed in various bioactive isoquinoline alkaloids, while the 6-nitro group represents a synthetic modification that can serve as a precursor to amino-substituted derivatives. This combination of natural product-inspired substitution with synthetic functionality places the compound at the intersection of natural product chemistry and synthetic organic chemistry applications.

Comparative analysis within the isoquinolinone family reveals that substitution at the 3-position often enhances biological activity, particularly in anticancer applications, while modifications at the 6-position can significantly influence pharmacological properties. The compound's structure incorporates both of these strategic substitution sites, positioning it as a potentially valuable scaffold for medicinal chemistry investigations. The isoquinolinone family's diversity encompasses simple unsubstituted variants like the parent isoquinolin-1-one through highly functionalized natural products, with this compound representing an intermediate level of structural complexity that balances synthetic accessibility with functional diversity.

Compound Type Key Structural Features Significance
Parent Isoquinolin-1-one Basic bicyclic framework Fundamental structural unit
3-Methyl-substituted variants Methyl group at position 3 Enhanced biological activity
6-Nitro-substituted variants Nitro group at position 6 Synthetic versatility
This compound Combined substitution pattern Dual functionality

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8N2O3 B1433284 3-Methyl-6-nitro-2H-isoquinolin-1-one CAS No. 1965308-81-9

Properties

IUPAC Name

3-methyl-6-nitro-2H-isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c1-6-4-7-5-8(12(14)15)2-3-9(7)10(13)11-6/h2-5H,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFUCNOQBVVYZNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CC(=C2)[N+](=O)[O-])C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization and Hydrohalic Acid-Mediated Processes

A patented method (US8785642B2) describes a process for preparing 6-substituted 1-(2H)-isoquinolinone derivatives, which can be adapted for 3-Methyl-6-nitro-2H-isoquinolin-1-one synthesis. The process involves:

  • Cyclization of a suitable precursor compound (formula VI) in a solvent with hydrohalic acid.
  • Optionally removing protecting groups to yield the target isoquinolinone.
  • Conversion to salts if needed.

This method is advantageous for producing high-purity isoquinolinones and allows for modification of substituents at the 6-position, including nitro groups.

Methylation Using Methyl Carbonate

A novel environmentally friendly methylation method uses methyl carbonate as a methylating reagent. This approach was demonstrated in the synthesis of related nitro-substituted indazole compounds, which are structurally close analogs of isoquinolinones.

  • The starting material, 3-methyl-6-nitro-1H-indazole, is dissolved in an organic solvent such as acetone or dimethylformamide.
  • Methyl carbonate and a catalyst (e.g., 1,8-diazacyclo[5.4.0]undecene) are added.
  • The reaction mixture is heated between 40-100 °C for 10-20 hours.
  • After cooling, the product is isolated by filtration.

This method provides moderate yields (~60%) and is noted for operational simplicity and environmental compatibility.

Boron Trifluoride Etherate-Mediated Cyclization

A detailed procedure involves the use of boron trifluoride diethyl etherate and trimethyl orthoformate for cyclization and methylation steps:

  • Boron trifluoride etherate is cooled to -30 °C in methylene chloride.
  • Trimethyl orthoformate is added slowly.
  • The nitro-substituted indazole is added at -70 °C.
  • The mixture is stirred at low temperature and then warmed to ambient temperature over 17 hours.
  • The reaction is quenched with saturated sodium bicarbonate.
  • The organic layer is extracted and concentrated to yield the methylated nitro-indazole compound.

This method yields about 65% of the product and is characterized by high selectivity and controlled reaction conditions.

Comparative Data Table of Preparation Methods

Method Key Reagents & Conditions Yield (%) Advantages Notes
Hydrohalic acid cyclization Cyclization of precursor in solvent with hydrohalic acid Not specified High purity, adaptable for various substituents Suitable for large scale, includes deprotection steps
Methyl carbonate methylation 3-Methyl-6-nitro-1H-indazole, methyl carbonate, catalyst, 40-100 °C, 10-20 h ~61.5 Simple operation, environmentally friendly Moderate yield, uses acetone or DMF as solvent
BF3·OEt2 and trimethyl orthoformate BF3·OEt2, trimethyl orthoformate, -70 to 20 °C, 17 h ~65 High selectivity, controlled temperature Requires low temperature control, longer reaction time

Detailed Research Findings

  • Hydrohalic Acid Cyclization : The process allows cyclization of substituted precursors to form the isoquinolinone core. Protecting groups on nitrogen can be removed in situ or post-cyclization, providing flexibility in synthesis. This method is referenced in several patents and is linked to the synthesis of enzyme inhibitors.

  • Methyl Carbonate Methylation : This green chemistry approach avoids toxic methylating agents like methyl iodide. The use of methyl carbonate under mild heating conditions yields the methylated nitro compound efficiently. The reaction mechanism likely involves nucleophilic attack on methyl carbonate facilitated by the catalyst.

  • Boron Trifluoride Etherate Method : This method is notable for the precise temperature control and use of Lewis acid catalysis to facilitate methylation and cyclization. The procedure yields a clean product suitable for further functionalization. The use of trimethyl orthoformate as a methyl donor is a critical feature.

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-6-nitro-2H-isoquinolin-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 3-Methyl-6-nitro-2H-isoquinolin-1-one is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various heterocyclic compounds .

Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. It exhibits interesting biological activities, making it a candidate for the development of new therapeutic agents .

Medicine: The compound’s derivatives have shown promise in medicinal chemistry, particularly in the development of anti-inflammatory and anticancer agents. Its unique structure allows for the modification of functional groups to enhance biological activity .

Industry: In the industrial sector, this compound is used in the production of dyes and pigments. Its chemical properties make it suitable for use in various industrial applications .

Mechanism of Action

The mechanism of action of 3-Methyl-6-nitro-2H-isoquinolin-1-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to its biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Isoquinolinone derivatives exhibit diverse properties depending on substituent type, position, and electronic effects. Below is a detailed comparison of 3-Methyl-6-nitro-2H-isoquinolin-1-one with key analogs:

Substituent Effects and Reactivity

6-Methyl-1(2H)-isoquinolinone (CAS 131002-10-3)
  • Molecular Formula: C₁₀H₉NO .
  • Unlike the nitro-substituted analog, the methyl group at position 6 enhances lipophilicity but lacks strong electron-withdrawing effects .
  • Applications : Used in pharmaceutical research for derivatization into bioactive molecules .
6-Bromo-3-methylisoquinolin-1(2H)-one (CAS 872018-40-1)
  • Structure : Bromine at position 6, methyl at position 3.
  • Molecular Formula: C₁₀H₈BrNO .
  • Properties : Bromine’s moderate electron-withdrawing nature and bulky size contrast with the nitro group. The 3-methyl substitution aligns with the target compound, suggesting similar steric environments.
  • Applications : Used in pharmaceutical intermediates, highlighting the role of halogen substituents in drug design .
6-Chloro-2-methoxy-3-methylisoquinolin-1(2H)-one (3k)
  • Structure : Chlorine at position 6, methoxy (-OCH₃) at position 2, and methyl at position 3.
  • Synthesis : Prepared via hypervalent iodine(III)-mediated reactions, yielding 76% under optimized conditions .
  • Properties : Chlorine’s electronegativity and methoxy’s electron-donating effects create a polarized electronic environment. The 3-methyl group facilitates regioselective reactions .
6-Hydroxy-2-methylisoquinolin-1(2H)-one (CAS 70450-83-8)
  • Structure : Hydroxy (-OH) at position 6, methyl at position 2.
  • Molecular Formula: C₁₀H₉NO₂ .
  • Properties : The hydroxy group enables hydrogen bonding and solubility, contrasting sharply with the nitro group’s electron-withdrawing and hydrophobic nature. Positional isomerism (methyl at 2 vs. 3) alters steric accessibility .

Structural and Electronic Comparisons

Compound Substituents (Position) Electron Effects Key Applications
This compound -NO₂ (6), -CH₃ (3) Strong electron withdrawal Drug intermediates, materials
6-Methyl-1(2H)-isoquinolinone -CH₃ (6) Mild electron donation Pharmaceutical derivatization
6-Bromo-3-methylisoquinolin-1(2H)-one -Br (6), -CH₃ (3) Moderate electron withdrawal Halogenated drug scaffolds
6-Hydroxy-2-methylisoquinolin-1(2H)-one -OH (6), -CH₃ (2) Electron donation (H-bonding) Solubility-enhanced bioactive agents

Biological Activity

3-Methyl-6-nitro-2H-isoquinolin-1-one is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound has the molecular formula C10H8N2O2C_{10}H_{8}N_{2}O_{2} and a molecular weight of approximately 204.18 g/mol. The presence of both a methyl group at the 3-position and a nitro group at the 6-position plays a crucial role in its chemical reactivity and biological activity.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. The nitro group can undergo reduction, forming reactive intermediates that may inhibit enzymes or disrupt cellular processes. This characteristic suggests potential applications in various therapeutic areas, including oncology and antimicrobial treatments.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Properties : The compound has demonstrated effectiveness against various microbial strains, indicating its potential use as an antimicrobial agent. In vitro studies have shown significant inhibition of bacterial growth, suggesting it may serve as a lead compound for developing new antibiotics.
  • Neuropharmacological Effects : Neuropharmacological studies have explored the compound's effects on neuronal cell lines and animal models. Outcomes include improved neuronal survival and enhanced synaptic plasticity, which are critical factors in treating neurodegenerative diseases.
  • Photodynamic Therapy (PDT) : Due to its electronic structure, this compound is being investigated as a photosensitizer in PDT. It can generate reactive oxygen species upon light activation, targeting diseased tissues effectively.

Comparative Analysis with Similar Compounds

The unique combination of functional groups in this compound distinguishes it from structurally similar compounds. Below is a comparative table highlighting key differences:

Compound NameMolecular FormulaUnique Features
This compound C₁₀H₈N₂O₂Methyl and nitro groups confer distinct activities
2-Methyl-5-nitro-2H-isoquinolin-1-one C₁₀H₈N₂O₂Different substitution pattern
1-Methyl-6-nitroisoquinolinone C₉H₈N₂O₂Variation in methyl group position
4-Nitroisoquinoline C₉H₇N₃O₂Lacks isoquinolinone structure

Case Studies and Research Findings

Recent studies have highlighted the efficacy of this compound in various applications:

  • Antimicrobial Study : A study conducted on the antimicrobial properties demonstrated that the compound inhibited the growth of several bacterial strains at low micromolar concentrations, showcasing its potential as an antibiotic candidate.
  • Neuroprotective Effects : In vivo experiments revealed that treatment with this compound led to significant improvements in behavioral outcomes in models of neurodegeneration, suggesting its utility in developing therapies for conditions like Alzheimer's disease.
  • Photodynamic Applications : Research exploring its use in PDT showed promising results, with enhanced tumor cell death observed upon light activation compared to controls, indicating its potential for cancer treatment.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-methyl-6-nitro-2H-isoquinolin-1-one, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis of isoquinolinone derivatives often involves hypervalent iodine(III) reagents like PIFA or PIDA, which mediate cyclization and nitro-group introduction. Solvent polarity and temperature critically affect chemoselectivity and yield. For example, polar aprotic solvents (e.g., DMF) favor nitro-group retention, while nonpolar solvents (e.g., toluene) may lead to dehalogenation or side reactions. Optimization studies should include NMR monitoring (e.g., tracking δ ~8.3 ppm for aromatic protons) and yield comparisons under varying EA/PE solvent ratios (e.g., 76% yield at EA/PE = 1/8) .

Q. How can researchers confirm the structural identity of this compound?

  • Methodological Answer : Combine spectroscopic techniques:

  • ¹H/¹³C NMR : Key signals include aromatic protons (δ ~8.3 ppm for H-5), methyl groups (δ ~2.45 ppm for CH₃), and carbonyl carbons (δ ~158 ppm for C=O) .
  • HRMS : Confirm molecular ion [M+H]+ with <5 ppm error (e.g., calcd: 224.0473, found: 224.0469) .
  • IR : Detect carbonyl stretches (~1659 cm⁻¹) and nitro-group vibrations (~1380 cm⁻¹) .

Q. What stability considerations are critical for handling this compound in aqueous or acidic conditions?

  • Methodological Answer : Nitro-substituted isoquinolinones are sensitive to reducing agents and strong acids. Stability assays should include:

  • pH-dependent degradation studies (e.g., HPLC monitoring at pH 2–12).
  • Light exposure tests (UV-vis spectroscopy to detect nitro-group reduction to amine).
  • Thermogravimetric analysis (TGA) to assess thermal stability .

Advanced Research Questions

Q. How do substituent modifications (e.g., methyl vs. nitro group position) alter the bioactivity of this compound?

  • Methodological Answer : Structure-activity relationship (SAR) studies require systematic synthesis of analogs (e.g., 6-nitro vs. 7-nitro isomers) followed by cytotoxicity screening (MTT assays) and computational docking (e.g., AutoDock Vina to assess binding to targets like kinases or GPCRs). For example, replacing nitro with methoxy groups may reduce electrophilicity and alter antibacterial efficacy .

Q. What analytical strategies resolve contradictions in reported biological activity data for nitro-substituted isoquinolinones?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, solvent DMSO concentration). Mitigation steps:

  • Dose-response standardization : Use IC₅₀ values normalized to solvent controls.
  • Metabolic stability profiling : Compare microsomal half-life (e.g., human vs. murine liver microsomes) to rule out species-specific effects.
  • Orthogonal assays : Validate antimicrobial activity via both disk diffusion and broth microdilution methods .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions?

  • Methodological Answer : Perform DFT calculations (e.g., Gaussian 16) to map electrostatic potential surfaces (EPS) and identify electron-deficient positions (e.g., C-5 or C-8 for SNAr). Pair with Hammett σ⁺ values to predict substituent effects on reaction rates. Experimental validation via kinetic studies (e.g., monitoring nitro displacement by thiols using LC-MS) .

Q. What purification challenges arise during scale-up synthesis, and how can they be addressed?

  • Methodological Answer : Nitro groups complicate crystallization due to polarity. Strategies include:

  • Gradient recrystallization : Use mixed solvents (e.g., ethyl acetate/hexane) to improve crystal lattice packing.
  • Prep-HPLC : Optimize mobile phase (e.g., 0.1% TFA in acetonitrile/water) for baseline separation of nitro isomers.
  • MIDA boronate-assisted purification : Immobilize intermediates on boronated solid supports to isolate pure products .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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3-Methyl-6-nitro-2H-isoquinolin-1-one
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3-Methyl-6-nitro-2H-isoquinolin-1-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.